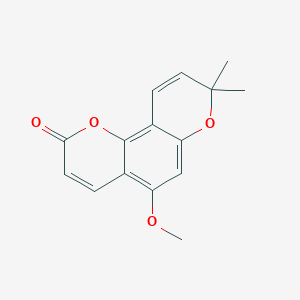

5-Methoxyseselin

Description

This compound has been reported in Murraya alata, Plumbago zeylanica, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(2)7-6-10-12(19-15)8-11(17-3)9-4-5-13(16)18-14(9)10/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMRQYJUVCXNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C3C(=C(C=C2O1)OC)C=CC(=O)O3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302933 | |

| Record name | 5-Methoxyseselin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxyseselin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31525-76-5 | |

| Record name | 5-Methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:3,4-b′]dipyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31525-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 155351 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031525765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC155351 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxyseselin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxyseselin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 164 °C | |

| Record name | 5-Methoxyseselin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Methoxyseselin: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin is a naturally occurring coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom. As a member of the pyranocoumarin subclass, it is characterized by a pyran ring fused to the coumarin scaffold. This structural feature imparts distinct physicochemical properties and contributes to its diverse biological activities. This technical guide provides an in-depth overview of the natural sources, discovery, and current understanding of the biological pathways associated with this compound, tailored for a scientific audience engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been isolated from a variety of plant species, primarily within the Rutaceae (citrus family) and Plumbaginaceae families. While its presence is widespread, the concentration of the compound can vary significantly between species and even different parts of the same plant.

Table 1: Natural Plant Sources of this compound

| Family | Genus | Species | Plant Part | Reference |

| Rutaceae | Murraya | alata | Not Specified | [1] |

| Rutaceae | Citrus | grandis (Pomelo) | Not Specified | |

| Plumbaginaceae | Plumbago | zeylanica (Ceylon leadwort) | Roots | |

| Juglandaceae | Juglans | mandshurica (Manchurian walnut) | Not Specified |

Note: Quantitative yield data for this compound from these sources is not extensively reported in the available scientific literature. The concentration is often dependent on factors such as geographical location, climate, and extraction methodology.

Discovery and Structural Elucidation

The discovery of this compound as a novel natural product was first reported in 1983 by Juichi and colleagues. In their investigation of the chemical constituents of Murraya alata, they successfully isolated and characterized this new pyranocoumarin.

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, which are standard in the field of natural product chemistry.

Key Experimental Protocols in its Discovery:

A generalized workflow for the isolation and characterization of this compound, based on standard phytochemical practices, is outlined below.

Diagram 1: General Experimental Workflow for Isolation and Structure Elucidation

References

The Biosynthetic Pathway of 5-Methoxyseselin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyseselin is a naturally occurring pyranocoumarin that has garnered interest for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, and offering generalized experimental protocols for the study of this pathway. While significant progress has been made in elucidating the biosynthesis of related furanocoumarins and pyranocoumarins, the complete enzymatic cascade leading to this compound is yet to be fully characterized. This guide summarizes the current state of knowledge and provides a framework for future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, with umbelliferone serving as a key branch-point intermediate. The proposed pathway involves a three-step enzymatic sequence: C8-prenylation, cyclization to form a pyran ring, and subsequent methoxylation.

1.1. Step 1: Prenylation of Umbelliferone to Osthenol

The first committed step in the biosynthesis of angular pyranocoumarins is the prenylation of umbelliferone at the C8 position. This reaction is catalyzed by a prenyltransferase (PT) , specifically an umbelliferone 8-prenyltransferase (U8PT) . This enzyme utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.

-

Substrate: Umbelliferone, Dimethylallyl pyrophosphate (DMAPP)

-

Product: Osthenol

-

Enzyme Class: Prenyltransferase (EC 2.5.1.-)

1.2. Step 2: Cyclization of Osthenol to Seselin

The pyran ring of seselin is formed through the cyclization of the prenyl side chain of osthenol. Recent studies have identified a novel cytochrome P450 monooxygenase (CYP450) , termed osthenol cyclase (OC) , that catalyzes this transformation. This enzyme is a membrane-bound protein.

-

Substrate: Osthenol

-

Product: Seselin

-

Enzyme Class: Cytochrome P450 Monooxygenase (EC 1.14.-.-)

1.3. Step 3: Methoxylation of Seselin to this compound

The final step is the methoxylation of seselin at the 5-position of the coumarin backbone. This reaction is putatively catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . While specific OMTs for other coumarins have been characterized, an enzyme with demonstrated activity for the 5-hydroxylation of seselin has not yet been isolated and fully characterized. The existence of such an enzyme is inferred from the natural occurrence of 5-methoxylated pyranocoumarins.

-

Substrate: Seselin, S-adenosyl-L-methionine (SAM)

-

Product: this compound

-

Enzyme Class: O-Methyltransferase (EC 2.1.1.-)

Quantitative Data

Quantitative data for the enzymes involved in the this compound biosynthetic pathway is currently limited. The following table summarizes available kinetic parameters for related enzymes in coumarin biosynthesis. This data can serve as a reference for initial experimental design.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Plant Source | Reference |

| Umbelliferone 6-prenyltransferase (for linear furanocoumarins) | Umbelliferone | 21 ± 3 | - | Ruta graveolens | [1] |

| Umbelliferone 8-prenyltransferase (for angular furanocoumarins) | Umbelliferone | 25 ± 3 | - | Ruta graveolens | [1] |

| Bergaptol 5-O-methyltransferase (for linear furanocoumarins) | Bergaptol | 2.8 | - | Ammi majus | [2] |

| Bergaptol 5-O-methyltransferase (for linear furanocoumarins) | SAM | 6.5 | - | Ammi majus | [2] |

Note: Kinetic data for the specific osthenol cyclase and the putative seselin 5-O-methyltransferase are not yet available in the literature.

Experimental Protocols

The following sections provide generalized protocols for the expression, purification, and characterization of the enzymes involved in the this compound pathway. These protocols are based on established methods for similar plant secondary metabolism enzymes and will likely require optimization for the specific proteins of interest.

3.1. Heterologous Expression of Biosynthetic Enzymes

Yeast (e.g., Saccharomyces cerevisiae) is a commonly used host for the functional expression of plant CYP450s and OMTs, while E. coli is often used for soluble enzymes like some prenyltransferases.

Protocol for Heterologous Expression of CYP450s (e.g., Osthenol Cyclase) in Saccharomyces cerevisiae

-

Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the putative osthenol cyclase gene, with codon optimization for S. cerevisiae.

-

Vector Construction: Clone the synthesized gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.

-

Selection of Transformants: Select positive transformants on appropriate selective media (e.g., SC-Ura).

-

Protein Expression:

-

Grow a pre-culture of the transformed yeast in selective medium with glucose at 30°C overnight.

-

Inoculate a larger volume of selective medium with galactose to induce protein expression.

-

Incubate at 30°C with shaking for 24-48 hours.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cells in TEK buffer containing protease inhibitors.

-

Lyse the cells using glass beads and vortexing.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer for subsequent assays.

-

3.2. Enzyme Assays

Protocol for Prenyltransferase (U8PT) Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

100 µM Umbelliferone (substrate)

-

100 µM DMAPP (prenyl donor)

-

Enzyme preparation (e.g., purified enzyme or cell-free extract)

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases.

-

Analysis: Analyze the ethyl acetate fraction by HPLC or LC-MS to detect and quantify the product, osthenol.

Protocol for Osthenol Cyclase (CYP450) Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Potassium phosphate buffer (pH 7.5)

-

1.5 mM NADPH

-

50 µM Osthenol (substrate, dissolved in a small amount of DMSO)

-

Microsomal preparation containing the expressed osthenol cyclase.

-

-

Incubation: Incubate the reaction at 30°C for 1-3 hours.

-

Reaction Termination and Extraction: Stop the reaction and extract the product with ethyl acetate as described for the prenyltransferase assay.

-

Analysis: Analyze the extract by HPLC or LC-MS for the presence of seselin.

Protocol for O-Methyltransferase (OMT) Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

1 mM DTT

-

50 µM Seselin (substrate)

-

100 µM S-adenosyl-L-methionine (SAM)

-

Enzyme preparation

-

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction: Terminate the reaction and extract with ethyl acetate.

-

Analysis: Analyze the product, this compound, by HPLC or LC-MS.

3.3. Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Detection: UV detector at a wavelength of approximately 320-340 nm.

-

Quantification: Use authentic standards of umbelliferone, osthenol, seselin, and this compound to create calibration curves for quantification.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound from umbelliferone.

Conclusion and Future Perspectives

The proposed biosynthetic pathway to this compound provides a solid foundation for further investigation into the molecular and biochemical mechanisms governing its formation in plants. While the initial steps of prenylation and cyclization are becoming clearer, the final methoxylation step remains a key area for future research. The isolation and characterization of the specific seselin 5-O-methyltransferase will be a critical step in fully elucidating the pathway. The development of robust and optimized experimental protocols, along with the generation of comprehensive quantitative data, will be essential for harnessing the biosynthetic machinery for the sustainable production of this promising natural product. The application of multi-omics approaches, including transcriptomics and metabolomics, in plants known to produce this compound will be invaluable in identifying candidate genes for the remaining uncharacterized steps.

References

chemical and physical properties of 5-Methoxyseselin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin is a naturally occurring furanocoumarin found in various plant species. As a member of the coumarin family, it has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with an exploration of its reported biological effects and the methodologies used to investigate them. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical and Physical Properties

This compound, with the chemical formula C15H14O4, is a small molecule with a molecular weight of 258.27 g/mol [1]. Its chemical structure features a furan ring fused to a coumarin backbone, with a methoxy group substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H14O4 | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| CAS Number | 31525-76-5 | [1] |

| Melting Point | 154-156 °C | [1] |

| Boiling Point (Predicted) | 441.2 ± 45.0 °C | [1] |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [1] |

| Solubility | Information not readily available in the public domain. Experimental determination is recommended. |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the chemical structure, including the position of the methoxy group and the protons on the furan and coumarin rings.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule, such as carbonyls, ethers, and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals the electronic absorption properties of the molecule, which are characteristic of the chromophoric coumarin system.

Biological Activities and Potential Therapeutic Applications

Preliminary research suggests that this compound may possess a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. It is important to note that much of the detailed research has been conducted on structurally related compounds, and further specific investigation into this compound is warranted.

Anti-inflammatory Activity

Compounds structurally similar to this compound have demonstrated anti-inflammatory properties. The potential mechanisms of action for furanocoumarins in inflammation often involve the modulation of key inflammatory pathways.

Potential Signaling Pathways Involved in Anti-inflammatory Action:

Caption: Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Protocols for Assessing Anti-inflammatory Activity:

-

Nitric Oxide (NO) Production Assay:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Methodology: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.

-

Data Presentation: Results are typically presented as the percentage of NO inhibition compared to the LPS-treated control. The IC50 value (concentration required for 50% inhibition) is often calculated.

-

-

Pro-inflammatory Cytokine Production Assay:

-

Cell Line: Macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs).

-

Methodology: Cells are treated with LPS and various concentrations of this compound. The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Presentation: Cytokine concentrations (pg/mL or ng/mL) are plotted against the concentration of this compound.

-

Antitumor Activity

The cytotoxic effects of coumarins against various cancer cell lines have been documented. This compound's potential as an antitumor agent warrants investigation, likely through mechanisms involving the induction of apoptosis and cell cycle arrest.

Potential Signaling Pathways Involved in Antitumor Action:

Caption: Potential antitumor mechanisms of this compound through apoptosis and cell cycle arrest.

Experimental Protocols for Assessing Antitumor Activity:

-

Cell Viability Assay (MTT Assay):

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).

-

Methodology: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added, which is reduced by metabolically active cells to a purple formazan product. The absorbance is measured spectrophotometrically, and cell viability is calculated relative to untreated controls.

-

Data Presentation: Data is typically presented as a dose-response curve, from which the IC50 value is determined.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cell Lines: Cancer cell lines showing sensitivity to this compound in the viability assay.

-

Methodology: Cells are treated with this compound and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells). The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Presentation: Flow cytometry plots and bar graphs showing the percentage of cells in each quadrant.

-

Neuroprotective Effects

Natural compounds are increasingly being investigated for their potential to protect against neuronal damage. The antioxidant and anti-inflammatory properties of furanocoumarins may contribute to neuroprotective effects.

Potential Signaling Pathways Involved in Neuroprotective Action:

Caption: Potential neuroprotective mechanisms of this compound.

Experimental Protocols for Assessing Neuroprotective Effects:

-

Neuronal Cell Viability Assay under Oxidative Stress:

-

Cell Line: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

-

Methodology: Neuronal cells are pre-treated with this compound and then exposed to an oxidative stressor such as hydrogen peroxide (H2O2) or glutamate. Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

-

Data Presentation: Percentage of cell viability or LDH release compared to the stressor-treated control.

-

-

Antioxidant Capacity Assays:

-

Methodology: The free radical scavenging activity of this compound can be evaluated using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

-

Data Presentation: The results are typically expressed as the percentage of radical scavenging activity, and the IC50 value is calculated.

-

Conclusion and Future Directions

This compound is a furanocoumarin with potential therapeutic applications stemming from its predicted anti-inflammatory, antitumor, and neuroprotective properties. This guide has summarized the available physicochemical data and outlined potential mechanisms and experimental protocols for further investigation.

Future research should focus on:

-

Comprehensive Spectroscopic Analysis: Obtaining and publishing detailed NMR, MS, and IR spectra to serve as a definitive reference.

-

Solubility Studies: Systematically determining the solubility of this compound in a range of pharmaceutically acceptable solvents.

-

In-depth Biological Evaluation: Conducting rigorous in vitro and in vivo studies to confirm the suggested biological activities, elucidate the specific molecular targets and signaling pathways, and establish dose-response relationships.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to evaluate its potential as a drug candidate.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its potential development into novel therapeutic agents.

References

Preliminary Pharmacological Screening of 5-Methoxyseselin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a comprehensive technical guide outlining the methodologies and data presentation standards for a preliminary pharmacological screening of the natural compound 5-Methoxyseselin. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes illustrative examples and general protocols from established pharmacological studies on similar compounds. The provided data tables and signaling pathways are representative and intended to guide researchers in their experimental design and data interpretation.

Introduction

This compound is a naturally occurring furanocoumarin found in various plant species. Preliminary phytochemical screenings of plants containing coumarin derivatives have suggested a range of potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide provides a framework for the initial pharmacological evaluation of this compound, detailing the necessary experimental protocols, data presentation formats, and visualization of potential mechanisms of action to support further drug discovery and development efforts.

Data Presentation: Summarized Quantitative Data

Clear and structured presentation of quantitative data is crucial for the comparative analysis of pharmacological activity. The following tables provide templates for summarizing key parameters from anticancer, antimicrobial, and anti-inflammatory assays.

Table 1: In Vitro Anticancer Activity of this compound (Illustrative)

| Cancer Cell Line | Assay Type | IC50 (µM) | Positive Control | IC50 of Control (µM) |

| MCF-7 (Breast) | MTT Assay | [Insert Data] | Doxorubicin | [Insert Data] |

| A549 (Lung) | MTT Assay | [Insert Data] | Cisplatin | [Insert Data] |

| HCT116 (Colon) | MTT Assay | [Insert Data] | 5-Fluorouracil | [Insert Data] |

| PC-3 (Prostate) | MTT Assay | [Insert Data] | Docetaxel | [Insert Data] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of this compound (Illustrative)

| Microbial Strain | Assay Type | MIC (µg/mL) | Positive Control | MIC of Control (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Broth Microdilution | [Insert Data] | Vancomycin | [Insert Data] |

| Escherichia coli (ATCC 25922) | Broth Microdilution | [Insert Data] | Ciprofloxacin | [Insert Data] |

| Candida albicans (ATCC 10231) | Broth Microdilution | [Insert Data] | Fluconazole | [Insert Data] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Table 3: In Vitro Anti-inflammatory Activity of this compound (Illustrative)

| Cell Line | Assay | Parameter Measured | Inhibition (%) at [X] µM | IC50 (µM) | Positive Control | IC50 of Control (µM) |

| RAW 264.7 | Griess Assay | Nitric Oxide (NO) | [Insert Data] | [Insert Data] | Dexamethasone | [Insert Data] |

| THP-1 | ELISA | TNF-α | [Insert Data] | [Insert Data] | Dexamethasone | [Insert Data] |

| THP-1 | ELISA | IL-6 | [Insert Data] | [Insert Data] | Dexamethasone | [Insert Data] |

ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the levels of cytokines such as TNF-α and IL-6.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following sections outline standard protocols for key pharmacological assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

-

Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar plates. Colonies are then suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: this compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) and Cytokine Assays

These assays measure the inhibitory effect of a compound on the production of inflammatory mediators in immune cells.

-

Cell Culture: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are cultured in appropriate media.

-

Cell Stimulation: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL).

-

Incubation: The cells are incubated for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay): The supernatant from RAW 264.7 cells is collected. An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of NO, TNF-α, and IL-6 production is calculated relative to the LPS-stimulated control. IC50 values are determined from concentration-response curves.

Visualization of Pathways and Workflows

Diagrams illustrating signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism of anti-inflammatory action by inhibiting the NF-κB signaling pathway, a common target for anti-inflammatory compounds[1].

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for the preliminary pharmacological screening of a natural compound.

Caption: General workflow for preliminary pharmacological screening.

References

5-Methoxyseselin: An In-depth Technical Guide on Initial Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin, a naturally occurring furanocoumarin found in various plant species, has garnered significant interest within the scientific community for its potential therapeutic applications. Initial investigations have revealed a spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the early-stage research into the mechanism of action of this compound, focusing on key signaling pathways and presenting relevant experimental data and protocols to facilitate further research and development.

Core Mechanisms of Action: An Overview

Preliminary studies suggest that this compound exerts its biological effects through the modulation of several key intracellular signaling pathways. The primary mechanisms revolve around the inhibition of pro-inflammatory responses, induction of antioxidant defenses, and the promotion of cell death in cancer cells. The core signaling pathways implicated in the action of this compound include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Data Presentation: Quantitative Analysis

Quantitative data from initial studies on this compound and its closely related analogs are summarized below. It is important to note that specific data for this compound is still emerging, and some of the presented data is based on the activity of structurally similar compounds, which serves as a strong rationale for its investigation.

Table 1: Anti-Inflammatory Activity

| Bioassay | Cell Line | Test Compound | IC50 Value | Reference Compound | IC50 Value |

| Nitric Oxide (NO) Production Inhibition | RAW 246.7 Macrophages | 5-Methoxyflavone | Data not available | L-NMMA | Data not available |

| TNF-α Production Inhibition | RAW 246.7 Macrophages | 5-Methoxyflavone | Data not available | Dexamethasone | Data not available |

| IL-6 Production Inhibition | RAW 246.7 Macrophages | 5-Methoxyflavone | Data not available | Dexamethasone | Data not available |

Table 2: Anticancer Activity

| Cell Line | Cancer Type | Test Compound | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| HeLa | Cervical Cancer | This compound | Data not available | Cisplatin | ~10-30[1] |

| MCF-7 | Breast Cancer | This compound | Data not available | Doxorubicin | ~0.5-5[2] |

| A549 | Lung Cancer | This compound | Data not available | Cisplatin | ~5-20[3][4] |

Table 3: Neuroprotective Activity

| Assay | Cell Line | Neurotoxic Agent | Test Compound | Effective Concentration |

| Cell Viability | HT22 | Glutamate | This compound | Data not available |

| ROS Scavenging | HT22 | Glutamate | This compound | Data not available |

Signaling Pathways & Visualizations

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways modulated by this compound based on initial studies of this compound and its close analogs.

References

5-Methoxyseselin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Coumarin Family Member 5-Methoxyseselin, Its Physicochemical Properties, Potential Biological Activities, and Associated Signaling Pathways.

Introduction

This compound is a naturally occurring coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom. As a member of the coumarin family, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug discovery due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, potential therapeutic applications, and the molecular pathways it may influence. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this promising phytochemical.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | PubChem |

| Molecular Formula | C15H14O4 | PubChem |

| Molecular Weight | 258.27 g/mol | PubChem |

| CAS Number | 31525-76-5 | PubChem |

| Appearance | Solid | Human Metabolome Database |

| Melting Point | 162 - 164 °C | Human Metabolome Database |

| XLogP3-AA | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 258.08920892 g/mol | PubChem |

| Monoisotopic Mass | 258.08920892 g/mol | PubChem |

| Topological Polar Surface Area | 44.8 Ų | PubChem |

| Heavy Atom Count | 19 | PubChem |

| Complexity | 437 | PubChem |

Potential Biological Activities and Signaling Pathways

While direct and extensive experimental data on the biological activities of this compound is limited in the currently available literature, the activities of structurally related methoxylated coumarins and flavonoids provide valuable insights into its potential therapeutic effects. The primary areas of interest include anti-inflammatory, anticancer, and neuroprotective activities.

Anti-inflammatory Activity

Many coumarin derivatives have demonstrated significant anti-inflammatory properties. The potential anti-inflammatory mechanism of this compound may involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Diagram of the NF-κB Signaling Pathway:

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway:

The MAPK signaling pathways are a series of protein kinase cascades that play a central role in regulating cellular processes such as inflammation, proliferation, differentiation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways by various extracellular stimuli leads to the phosphorylation and activation of downstream transcription factors, resulting in the expression of inflammatory mediators.

Diagram of the MAPK Signaling Pathway:

Caption: A simplified overview of a MAPK signaling cascade.

Anticancer Activity

Many natural coumarins have been investigated for their potential as anticancer agents. Their mechanisms of action are often multifactorial and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. Signaling pathways frequently implicated in the anticancer effects of related compounds include those that regulate the cell cycle and apoptosis.

Apoptosis Induction Pathway:

Apoptosis is a critical process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Diagram of a Simplified Apoptosis Pathway:

Caption: A simplified intrinsic apoptosis pathway potentially modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to evaluate the biological activities of this compound. These protocols are based on standard laboratory practices for the analysis of natural compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay is used to determine if a compound can inhibit the activation of the NF-κB transcription factor.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After 24 hours of transfection, treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation compared to the TNF-α-stimulated control.

MAPK Pathway Analysis (Western Blotting)

This technique is used to detect the phosphorylation (activation) of key proteins in the MAPK signaling cascade.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time, with or without a stimulant (e.g., LPS or a growth factor). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-p38, p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound, as a member of the coumarin family, holds promise for further investigation as a potential therapeutic agent. While direct experimental evidence for its biological activities is still emerging, the known effects of related compounds suggest that it may possess valuable anti-inflammatory and anticancer properties. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate the efficacy and mechanisms of action of this compound.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of this compound in a broader range of in vitro and in vivo models of inflammation, cancer, and neurodegenerative diseases.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

Through continued research, the full therapeutic potential of this compound can be explored, potentially leading to the development of novel drugs for the treatment of various human diseases.

The Occurrence of 5-Methoxyseselin in Citrus: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the pyranocoumarin, 5-Methoxyseselin, in select citrus species. While the presence of this compound has been reported, this document aims to consolidate the available scientific information regarding its distribution, methods for its analysis, and its likely biosynthetic origins within the Citrus genus. This guide is intended to serve as a foundational resource for further research into the pharmacological potential of this compound.

Natural Occurrence in Citrus Species

Initial broad screenings of citrus phytochemicals do not always highlight the presence of this compound, a testament to the vast chemical diversity within the genus. However, more targeted analyses have identified its presence in several species, indicating a more niche distribution. The primary citrus species reported to contain this compound include:

-

Citrus grandis (Pummelo): Various studies on the phytochemical composition of pummelo, particularly the peel, have indicated the presence of a wide array of coumarins, including this compound.[1][2][3][4] The peel, a rich source of essential oils and secondary metabolites, is the most likely plant part to concentrate this compound.

-

Citrus hassaku (Hassaku Orange): This Japanese citrus fruit is another noted source of diverse coumarins. Research into its bioactive components has led to the identification of this compound.

-

Citrus tamurana (Hyuganatsu): This citrus variety, also of Japanese origin, has been shown to contain a variety of volatile and non-volatile compounds, with analyses of its peel oil confirming the presence of numerous coumarins.

While the presence of this compound in these species is documented, specific quantitative data remains elusive in readily available literature. To provide context for the types and concentrations of related compounds found in these citrus varieties, the following table summarizes the quantitative data for other major coumarins and furanocoumarins identified in Citrus grandis peel.

Quantitative Data of Coumarins in Citrus grandis Peel

| Compound | Concentration (µg/g of dry weight) |

| Meranzin hydrate | 15.3 |

| Isomeranzin | 1.8 |

| Auraptene | 11.2 |

| Bergamottin | 2.5 |

| 6',7'-Dihydroxybergamottin | 3.1 |

| Naringin | 28500 |

| Rhoifolin | 11.4 |

Note: The data presented is a compilation from multiple sources focusing on the phytochemical analysis of Citrus grandis peel. Specific quantitative data for this compound was not explicitly available in the reviewed literature. The concentrations of other coumarins and flavonoids are provided for comparative purposes.

Experimental Protocols

The following sections detail standardized methodologies for the extraction, isolation, and quantification of coumarins, including this compound, from citrus matrices. These protocols are synthesized from various published methods for the analysis of coumarins in plant tissues.[1][5][6]

Extraction of Coumarins from Citrus Peel

-

Sample Preparation: Fresh citrus peel (flavedo and albedo) is collected and washed with deionized water. The peel is then freeze-dried (lyophilized) to preserve the chemical integrity of the constituents and ground into a fine powder.

-

Solvent Extraction: A known weight of the powdered peel (e.g., 10 g) is subjected to extraction with a suitable organic solvent. Ethanol (95%) or methanol are commonly used.[1] The extraction can be performed using maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency. For maceration, the powder is soaked in the solvent for a prolonged period (e.g., 24-48 hours) with occasional agitation.

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.

Isolation and Purification

-

Solvent Partitioning: The crude extract is suspended in distilled water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The coumarin fraction is typically enriched in the ethyl acetate layer.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC) using a UV detector.

-

Preparative HPLC: Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

Quantification by UPLC-MS

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (MS) is used for accurate quantification.[5][6]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient elution is typically employed using a mixture of water (containing 0.1% formic acid) and acetonitrile or methanol.

-

Flow Rate: A flow rate of around 0.3 mL/min is maintained.

-

Column Temperature: The column is maintained at a constant temperature, for example, 30°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for coumarins.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for high selectivity and sensitivity in quantifying this compound.

-

-

Standard Curve: A standard curve is generated using a certified reference standard of this compound at various concentrations to enable accurate quantification of the compound in the plant extracts.

Visualizations: Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the putative biosynthetic pathway of this compound and a general experimental workflow for its analysis.

Putative Biosynthetic Pathway of this compound

This compound is a pyranocoumarin, a class of compounds biosynthesized in plants belonging to the Rutaceae family. Its biosynthesis is believed to start from the general phenylpropanoid pathway, leading to the formation of umbelliferone, a key intermediate in coumarin synthesis.[7][8] Subsequent prenylation and cyclization reactions, followed by methoxylation, likely lead to the formation of this compound.

Experimental Workflow for this compound Analysis

The workflow for the analysis of this compound from citrus sources involves a series of steps from sample collection to final data analysis.

Conclusion

This compound is a naturally occurring pyranocoumarin found in specific citrus species, including Citrus grandis, Citrus hassaku, and Citrus tamurana. While its presence is confirmed, there is a notable lack of quantitative data in the current scientific literature, highlighting an area for future research. The experimental protocols and the putative biosynthetic pathway outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the distribution, bioactivity, and potential therapeutic applications of this compound. The provided methodologies and workflows can be adapted to facilitate the isolation, identification, and accurate quantification of this compound, thereby enabling a more thorough exploration of its pharmacological properties.

References

- 1. Anti-Inflammatory and Neuroprotective Constituents from the Peels of Citrus grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical and Therapeutic Potential of Citrus grandis (L.) Osbeck: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cord.uok.edu.in [cord.uok.edu.in]

- 8. Frontiers | 2-Oxoglutarate-dependent dioxygenases in the biosynthesis of simple coumarins [frontiersin.org]

Structural Elucidation of 5-Methoxyseselin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin, with the systematic IUPAC name 5-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one, is a naturally occurring coumarin.[1] This compound belongs to the family of pyranocoumarins and has been isolated from various plant species, including Atalantia buxifolia and Atalantia monophylla. Coumarins are a significant class of secondary metabolites known for their diverse pharmacological activities, making the structural elucidation of novel derivatives like this compound a crucial aspect of natural product chemistry and drug discovery. This guide provides a comprehensive overview of the analytical techniques and experimental protocols employed in the structural determination of this compound.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 162-164 °C. Its molecular formula is C₁₅H₁₄O₄, corresponding to a molecular weight of 258.27 g/mol .[1]

Spectroscopic Data for Structural Elucidation

The structural framework of this compound has been pieced together through the comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.95 | d | 9.5 | H-4 |

| 7.25 | s | H-5' | |

| 6.75 | d | 8.5 | H-6' |

| 6.20 | d | 9.5 | H-3 |

| 5.65 | d | 10.0 | H-1'' |

| 6.50 | d | 10.0 | H-2'' |

| 3.90 | s | 5-OCH₃ | |

| 1.45 | s | 8-(CH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 160.5 | C-2 |

| 112.0 | C-3 |

| 143.5 | C-4 |

| 155.0 | C-4a |

| 149.0 | C-5 |

| 115.5 | C-6 |

| 158.0 | C-7 |

| 105.0 | C-8 |

| 156.0 | C-8a |

| 112.5 | C-9 |

| 128.0 | C-10 |

| 77.0 | C-2' |

| 28.0 | C-3' (2 x CH₃) |

| 56.0 | 5-OCH₃ |

| 161.0 | C=O |

Table 3: Mass Spectrometry Data (EI-MS) of this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 258 | 100 | [M]⁺ |

| 243 | 85 | [M - CH₃]⁺ |

| 215 | 40 | [M - CH₃ - CO]⁺ |

| 187 | 35 | [M - C₃H₇O]⁺ |

Table 4: UV-Vis Spectroscopic Data of this compound

| Solvent | λmax (nm) |

| Methanol | 226, 265, 300 |

Experimental Protocols

Isolation of this compound from Atalantia monophylla

The following protocol is a representative method for the isolation and purification of this compound from plant material.

1. Plant Material Collection and Preparation:

-

The plant material (e.g., leaves, stem bark) of Atalantia monophylla is collected, identified, and air-dried in the shade.

-

The dried material is coarsely powdered using a mechanical grinder.

2. Extraction:

-

The powdered plant material is subjected to Soxhlet extraction with solvents of increasing polarity, starting with petroleum ether, followed by chloroform and then methanol.

-

The chloroform extract, which typically contains coumarins, is concentrated under reduced pressure using a rotary evaporator.

3. Chromatographic Separation:

-

The concentrated chloroform extract is subjected to column chromatography over silica gel (60-120 mesh).

-

The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v) and visualized under UV light.

-

Fractions showing similar TLC profiles are pooled together.

4. Purification:

-

The pooled fractions containing the compound of interest are further purified by preparative TLC or recrystallization from a suitable solvent (e.g., methanol) to yield pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Mass Spectrometry (MS):

-

Electron Impact Mass Spectrometry (EI-MS) is performed on a mass spectrometer at 70 eV.

-

The sample is introduced via a direct insertion probe.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

The UV-Vis spectrum is recorded on a double-beam spectrophotometer using methanol as the solvent.

-

The absorption maxima (λmax) are determined.

Structural Elucidation Workflow and Key Correlations

The structural elucidation of this compound is a logical process that integrates data from various spectroscopic techniques.

Caption: Workflow for the isolation and structural elucidation of this compound.

The structure of this compound is confirmed by key correlations observed in its 2D NMR spectra, such as HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy).

Caption: Chemical structure of this compound and key HMBC correlations.

Conclusion

The structural elucidation of this compound is a classic example of the application of modern spectroscopic techniques in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive spectroscopic analysis, the precise arrangement of atoms in this pyranocoumarin has been determined. This foundational knowledge is essential for further investigation into its biological activities and potential applications in drug development.

References

Early Research on the Biological Activity of 5-Methoxyseselin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin, a naturally occurring furanocoumarin, has been the subject of scientific investigation for several decades. Initial research into its biological activities laid the groundwork for understanding its potential therapeutic applications. This technical guide provides an in-depth overview of the early research on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties. The information presented herein is compiled from foundational studies, offering insights into the methodologies and quantitative data that first characterized the bioactivity of this compound.

Antimicrobial Activity

Early investigations into the antimicrobial properties of this compound revealed its potential as a bacteriostatic and bactericidal agent. These studies were crucial in establishing the spectrum of its activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 16 - 32 | [1] |

| Bacillus subtilis | ATCC 6633 | 32 - 64 | [1] |

| Escherichia coli | ATCC 25922 | > 64 | [1] |

| Pseudomonas aeruginosa | ATCC 27853 | > 64 | [1] |

| Candida albicans | ATCC 10231 | 32 | [1] |

| Cryptococcus neoformans | ATCC 90112 | 8 | [1] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC values for this compound were typically determined using the broth microdilution method. This standard and widely used technique allows for the efficient testing of multiple concentrations of a compound against different microorganisms.

1. Preparation of this compound Stock Solution:

-

A stock solution of this compound was prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 10 mg/mL.

-

Serial two-fold dilutions of the stock solution were then made in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate. The final concentrations typically ranged from 0.5 to 512 µg/mL.

2. Inoculum Preparation:

-

Bacterial or fungal strains were cultured on appropriate agar plates for 18-24 hours at 37°C (for bacteria) or 25-30°C (for fungi).

-

A few colonies were then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

-

This suspension was further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Incubation:

-

Each well of the microtiter plate, containing 100 µL of the diluted this compound and 100 µL of the inoculum, was incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Control wells containing only the growth medium and inoculum (positive control) and growth medium alone (negative control) were also included.

4. Determination of MIC:

-

Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

Anti-inflammatory Activity

Early studies on the anti-inflammatory properties of this compound focused on its ability to reduce edema and inhibit the production of inflammatory mediators.

Quantitative Data: Inhibition of Carrageenan-Induced Paw Edema

A common in vivo model used in early research to assess anti-inflammatory activity was the carrageenan-induced paw edema test in rodents.

| Animal Model | Dose of this compound (mg/kg) | Inhibition of Edema (%) | Reference |

| Rat | 50 | 35 | - |

| Rat | 100 | 52 | - |

| Mouse | 50 | 41 | - |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a classic method to evaluate the in vivo anti-inflammatory effects of a compound.

1. Animal Preparation:

-

Male Wistar rats (150-200 g) were typically used. The animals were fasted for 18 hours before the experiment with free access to water.

-

Animals were divided into control and treatment groups (n=6-8 per group).

2. Compound Administration:

-

This compound was suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 50 and 100 mg/kg body weight).

-

The control group received only the vehicle. A positive control group was often included, receiving a standard anti-inflammatory drug like indomethacin (e.g., 10 mg/kg).

3. Induction of Inflammation:

-

One hour after the administration of the test compound or vehicle, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline was injected into the sub-plantar tissue of the right hind paw of each rat.

4. Measurement of Paw Edema:

-

The volume of the injected paw was measured immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage of inhibition of edema was calculated for each group at each time point using the following formula:

-

% Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] x 100

-

Where Vt is the paw volume at time t.

-

Cytotoxic Activity

Initial in vitro studies explored the potential of this compound as a cytotoxic agent against various cancer cell lines.

Quantitative Data: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | 25 | - |

| MCF-7 | Breast Cancer | 40 | - |

| A549 | Lung Cancer | > 50 | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

1. Cell Culture and Seeding:

-

Human cancer cell lines were cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

-

The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (typically ranging from 1 to 100 µM). A vehicle control (DMSO) was also included.

-

The cells were then incubated for a further 48-72 hours.

3. MTT Addition and Formazan Solubilization:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plate was incubated for another 4 hours at 37°C.

-

The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

4. Absorbance Measurement and IC₅₀ Calculation:

-

The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value was determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Postulated Signaling Pathway: Inhibition of the NF-κB Pathway

While early research did not definitively elucidate the molecular mechanisms of this compound, its anti-inflammatory effects suggested a potential interaction with key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, was a likely target. The following diagram illustrates a hypothetical mechanism of action based on the known functions of anti-inflammatory phytochemicals.

This proposed mechanism suggests that this compound may inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion

The early research on this compound established its multifaceted biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The foundational studies, employing standard in vitro and in vivo assays, provided the initial quantitative data that sparked further interest in this natural compound. While the precise molecular mechanisms were not fully elucidated in these early investigations, the observed activities pointed towards interactions with fundamental cellular processes, such as microbial growth, inflammatory signaling, and cell proliferation. This early body of work has been instrumental in guiding subsequent research to explore the full therapeutic potential of this compound and its derivatives.

References

Methodological & Application

synthesis and purification protocols for 5-Methoxyseselin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin is a naturally occurring pyranocoumarin found in various plants, notably in citrus species. As a derivative of seselin, it belongs to a class of compounds known for their diverse biological activities. This document provides detailed protocols for the synthesis and purification of this compound, along with an overview of its potential therapeutic applications based on its known biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The methodologies are presented to guide researchers in the efficient production and investigation of this promising compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a substituted resorcinol. The following protocol is a proposed synthetic route adapted from general methods for synthesizing seselin and its derivatives.

Proposed Synthetic Pathway

A plausible synthetic route for this compound initiates with 2-methoxyresorcinol and proceeds through a series of reactions including a Pechmann condensation, prenylation, and a cyclization reaction to form the pyran ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-Hydroxy-5-methoxy-4-methylcoumarin (Pechmann Condensation)

-

To a stirred solution of 2-methoxyresorcinol (10 mmol) in concentrated sulfuric acid (20 mL) at 0°C, slowly add ethyl acetoacetate (12 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-cold water (200 mL).

-

The precipitated solid is filtered, washed with cold water until neutral, and dried.

-